N,N-DiBoc-4-methylaniline
CAS No.: 1623005-34-4
Cat. No.: VC2894475
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1623005-34-4 |
|---|---|
| Molecular Formula | C17H25NO4 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3 |
| Standard InChI Key | HXRZMERTWHZONI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
Understanding Boc Protection
Boc protection involves the use of di-tert-butyldicarbonate (Boc2O) to convert amines into their N-Boc derivatives. This process is crucial in organic synthesis as it prevents unwanted reactions at the amine site during complex syntheses .
Boc Protection Process
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Reagents: Di-tert-butyldicarbonate (Boc2O), amine, and a base (often 4-(dimethylamino)pyridine).
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Solvents: Commonly dichloromethane or a mixture involving water and acetone.
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Procedure: The amine is treated with Boc2O in the presence of a base. The reaction mixture is then worked up to isolate the N-Boc protected amine .
N,N-Dibenzyl-4-methylaniline
| Property | Value |
|---|---|
| CAS Number | 5459-79-0 |
| Molecular Weight | 287.398 g/mol |
| Density | 1.084 g/cm³ |
| Boiling Point | 452.6°C at 760 mmHg |
| Flash Point | 181.3°C |
| Molecular Formula | C21H21N |
Synthesis and Applications
The synthesis of N-Boc protected amines typically involves treating the amine with di-tert-butyldicarbonate (Boc2O) in the presence of a base. This method is widely used in organic synthesis to protect amines during reactions that might otherwise react with the amine group.
Synthesis of N-Boc Amines
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Reagents: Amine, di-tert-butyldicarbonate (Boc2O), and a base.
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Solvents: Dichloromethane or a mixture involving water and acetone.
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Procedure: Stir the mixture at room temperature, monitor the reaction by TLC, and purify the product by column chromatography .
Deprotection of N-Boc Amines
Deprotection of N-Boc amines can be achieved thermally without the need for an acid catalyst. This process is efficient in continuous flow systems at high temperatures .
Thermal Deprotection
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